molecular formula C14H24Cl2N2O2 B2449191 4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride CAS No. 1797809-20-1

4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride

Cat. No. B2449191
CAS RN: 1797809-20-1
M. Wt: 323.26
InChI Key: RCKVSZUGOJHPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride, commonly known as AEPP or AEPPD, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective agonist of the α2-adrenergic receptor, which is involved in regulating various physiological processes such as blood pressure, heart rate, and neurotransmitter release. In

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s likely that the mechanism of action would depend on the specific context in which the compound is used, such as in drug development or other applications.

Safety and Hazards

The compound has several safety precautions associated with it. For instance, it should be kept out of reach of children, and one should avoid breathing its dust/fume/gas/mist/vapours/spray . It should also be handled under inert gas and protected from moisture .

properties

IUPAC Name

4-[(4-aminopiperidin-1-yl)methyl]-2-ethoxyphenol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.2ClH/c1-2-18-14-9-11(3-4-13(14)17)10-16-7-5-12(15)6-8-16;;/h3-4,9,12,17H,2,5-8,10,15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKVSZUGOJHPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.